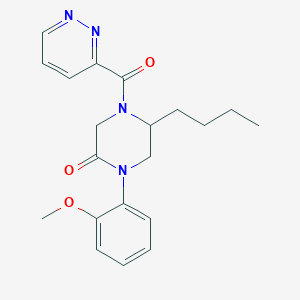

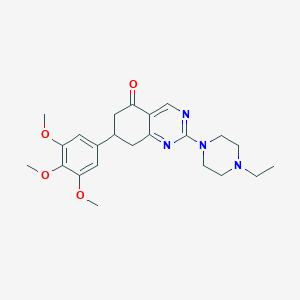

![molecular formula C18H18N2O3 B5513110 5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)

5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound of interest in various scientific fields due to its unique structure and properties. This compound is part of the 1,2,4-oxadiazole class, known for its diverse applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazoles involves multiple steps, including the use of 2,4-dimethylcarbolic acid and various reactants like ethyl 2-bromoacetate and hydrazine. A study by Rasool et al. (2016) outlines the synthesis process in detail, including refluxing and stirring methods, which might be applicable to the compound (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, & Shah, 2016).

Molecular Structure Analysis

The molecular structure of similar 1,2,4-oxadiazole compounds has been analyzed using techniques like IR, 1H-NMR, and EIMS. These methods help in corroborating the structures of synthesized molecules, as discussed by Chen et al. (2004) (Chen, Wang, Pu, & Wang, 2004).

Chemical Reactions and Properties

1,2,4-oxadiazoles undergo various chemical reactions, including thermolysis and cyclization, as demonstrated by Kassam and Warkentin (1994). Their study reveals the cascade of reactions these compounds can undergo under specific conditions (Kassam & Warkentin, 1994).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazoles have been explored in different studies. For instance, Werstiuk et al. (2006) examined the pyrolysis of related compounds, shedding light on their stability and behavior under thermal stress (Werstiuk, Kłys, & Warkentin, 2006).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazoles include their reactivity and interaction with other molecules. Research by Rai et al. (2009) on similar compounds provides insights into their antibacterial properties, which could be an aspect of the chemical properties of the compound (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Aplicaciones Científicas De Investigación

Anticancer Potential

Research has unveiled that oxadiazole analogues possess significant anticancer activity, targeting various cancer cell lines such as leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Specifically, a compound closely related to 5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole demonstrated heightened sensitivity on melanoma, leukemia, breast cancer, and colon cancer cell lines, marking its potential as an anticancer agent (Ahsan et al., 2014).

Antimicrobial Applications

The synthesis of oxadiazole derivatives has also shown promising results in the fight against microbial infections. Novel 1,2,4-triazole derivatives, which share a core structure with the oxadiazole compound of interest, have been synthesized and found to exhibit good to moderate antimicrobial activities against a range of microorganisms, suggesting a potential application in antimicrobial therapies (Bektaş et al., 2010).

Antibiotic and Lipoxygenase Inhibitory Activity

A study on molecules bearing a similar 1,3,4-oxadiazole framework highlighted their antibiotic efficacy against Gram-positive and Gram-negative bacteria and their lipoxygenase inhibitory activity. This dual function underscores the compound's potential in creating new antibiotic treatments and anti-inflammatory drugs (Rasool et al., 2016).

Corrosion Inhibition

Oxadiazole compounds, including those with similar structures to 5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, have been investigated for their corrosion inhibitive properties. Specifically, they have demonstrated effectiveness in protecting brass against corrosion and scaling in simulated cooling water systems, highlighting their industrial application in metal preservation (Rochdi et al., 2014).

Propiedades

IUPAC Name |

5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-4-5-13(2)16(10-12)22-11-17-19-18(20-23-17)14-6-8-15(21-3)9-7-14/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKICFSUDMJUEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

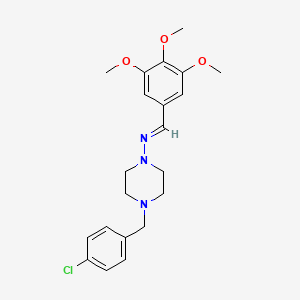

![4-{4-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5513032.png)

![2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5513034.png)

![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B5513040.png)

![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)

![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)

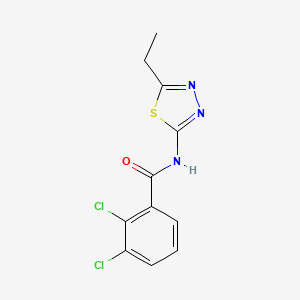

![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)

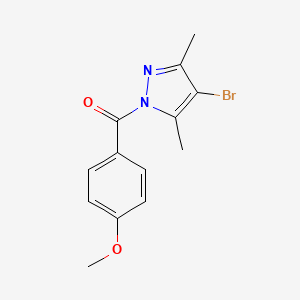

![6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5513103.png)